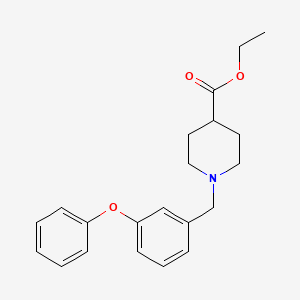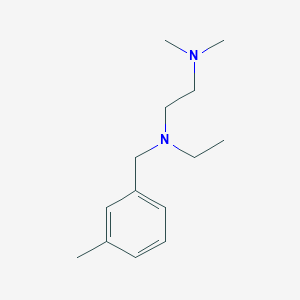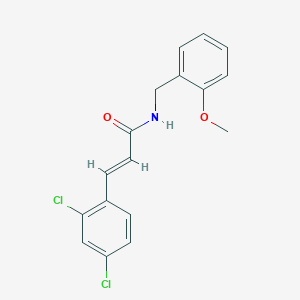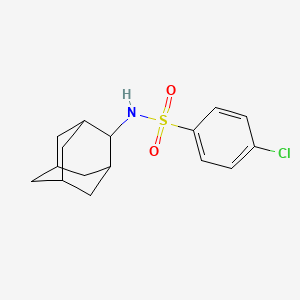
ethyl 1-(3-phenoxybenzyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-phenoxybenzyl)-4-piperidinecarboxylate is a chemical compound that is used in scientific research for its unique properties. This compound is also known as EPPC and is synthesized using a specific method.
作用機序
EPPC works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. By inhibiting this enzyme, EPPC increases the levels of acetylcholine in the brain, which can have a variety of physiological effects. This can lead to improved memory and cognition, as well as potential therapeutic effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
EPPC has been shown to have a variety of biochemical and physiological effects. It has been shown to improve memory and cognition in animal studies, as well as to have potential therapeutic effects in the treatment of Alzheimer's disease. EPPC has also been shown to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
EPPC has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, which makes it useful for studying the effects of acetylcholine on physiological processes. Additionally, EPPC is highly specific in its inhibition of acetylcholinesterase, which makes it useful for studying the specific effects of this enzyme on physiological processes.
However, there are also limitations to the use of EPPC in lab experiments. It is a highly specific inhibitor, which means that it may not be useful for studying the effects of other enzymes or neurotransmitters. Additionally, the effects of EPPC may be dependent on the specific experimental conditions, which can make it difficult to generalize the results to other experimental settings.
将来の方向性
There are several future directions for research on EPPC. One area of research could be the potential therapeutic effects of EPPC in the treatment of Alzheimer's disease. Additionally, further studies could be conducted to investigate the effects of EPPC on other neurotransmitters and enzymes in the brain. Finally, research could be conducted to investigate the potential use of EPPC in the treatment of other neurological and inflammatory diseases.
Conclusion:
In conclusion, EPPC is a chemical compound that is used in scientific research for its unique properties. It is synthesized using a specific method and has been studied for its potential therapeutic effects in the treatment of Alzheimer's disease. EPPC works by inhibiting the activity of acetylcholinesterase, which can lead to improved memory and cognition. While there are advantages and limitations to the use of EPPC in lab experiments, there are also several future directions for research on this compound.
合成法
The synthesis of EPPC involves the reaction of 3-phenoxybenzyl chloride with piperidine followed by the addition of ethyl chloroformate. The resulting product is then purified using chromatography to obtain pure EPPC. This method is highly effective in producing high-quality EPPC for use in scientific research.
科学的研究の応用
EPPC is used in scientific research for its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can have a variety of physiological effects. EPPC has been studied for its potential use in the treatment of Alzheimer's disease, as well as for its effects on memory and cognition.
特性
IUPAC Name |
ethyl 1-[(3-phenoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-2-24-21(23)18-11-13-22(14-12-18)16-17-7-6-10-20(15-17)25-19-8-4-3-5-9-19/h3-10,15,18H,2,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFMBJYYWFCDRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199001 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 1-(3-phenoxybenzyl)-4-piperidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5850121.png)

![5-hydroxy-4-nitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5850137.png)

![N-(cis-3-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}cyclobutyl)-1H-indole-2-carboxamide](/img/structure/B5850147.png)
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5850155.png)
![N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5850163.png)
![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)
![2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-N-phenylacetamide](/img/structure/B5850191.png)